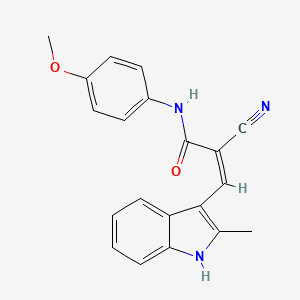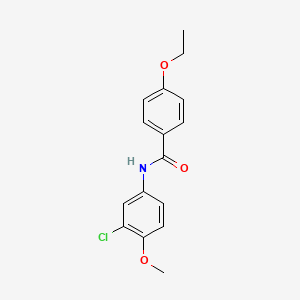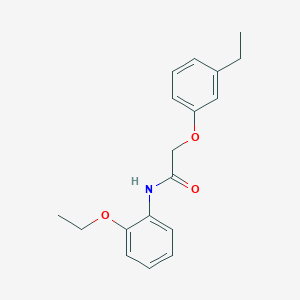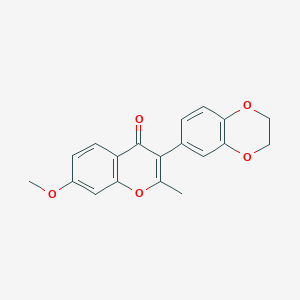
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond. This compound features a cyano group, a methoxyphenyl group, and an indole moiety, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Enamide: The final step involves the condensation of the indole derivative with a methoxyphenyl-substituted acetonitrile under basic conditions to form the (Z)-enamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is of particular interest due to its presence in many biologically active compounds.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes, due to its conjugated system and functional groups.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide depends on its specific interactions with molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(1H-indol-3-yl)prop-2-enamide: Similar structure but lacks the methyl group on the indole ring.
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide: Similar structure but contains a pyrrolopyridine ring instead of an indole ring.
Uniqueness
The presence of the 2-methyl group on the indole ring in (Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-18(17-5-3-4-6-19(17)22-13)11-14(12-21)20(24)23-15-7-9-16(25-2)10-8-15/h3-11,22H,1-2H3,(H,23,24)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXGKZNFTKYBNY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5641271.png)
![(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5641276.png)
![5-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5641293.png)


![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641312.png)
![N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5641317.png)
![1,3-dimethyl-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5641321.png)
![5-[5-(3-isobutyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5641335.png)
![3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine](/img/structure/B5641355.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5641358.png)
![3-({4-[3-(benzyloxy)azetidin-1-yl]-6-methylpyrimidin-2-yl}amino)phenol](/img/structure/B5641366.png)
